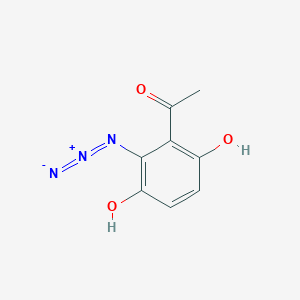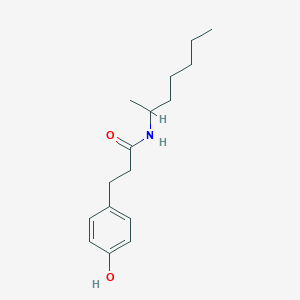![molecular formula C11H6F5NS B14318104 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole CAS No. 112632-82-3](/img/structure/B14318104.png)
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a pentafluorophenylsulfanyl group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with pentafluorophenylsulfanyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the pyrrole nitrogen on the sulfur atom of the pentafluorophenylsulfanyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted pyrroles with various functional groups
Aplicaciones Científicas De Investigación
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s pentafluorophenyl group is known to enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(chlorophenyl)sulfanyl]-1H-pyrrole
- 1-Methyl-2-[(bromophenyl)sulfanyl]-1H-pyrrole
Uniqueness
1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. The high electronegativity of the fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications. Additionally, the pentafluorophenyl group increases the compound’s lipophilicity, allowing for better interaction with biological membranes and macromolecules.
Propiedades
Número CAS |
112632-82-3 |
|---|---|
Fórmula molecular |
C11H6F5NS |
Peso molecular |
279.23 g/mol |
Nombre IUPAC |
1-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrrole |
InChI |
InChI=1S/C11H6F5NS/c1-17-4-2-3-5(17)18-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H,1H3 |
Clave InChI |
ZJSAFFYQRUZXSJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1SC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
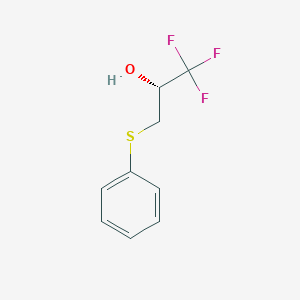

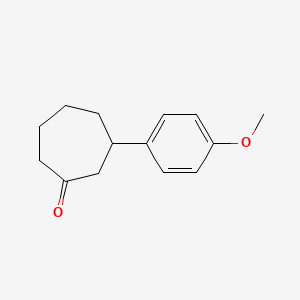
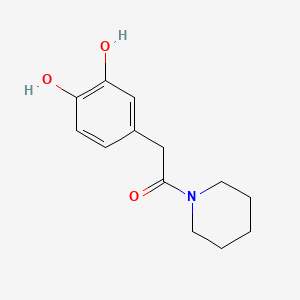
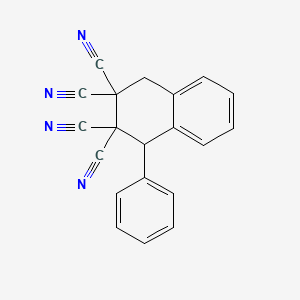
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
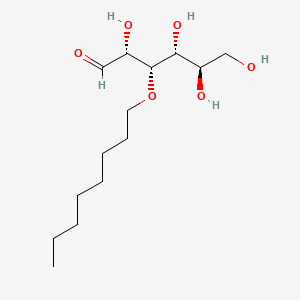
![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
